Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-
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Overview
Description
Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- is a tertiary amino compound where the para positions of the three phenyl rings in triphenylmethane are substituted with two dimethylamino groups and one hydroxy group . This compound is known for its unique structure and properties, making it significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- typically involves the reaction of triphenylmethane derivatives with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the substitution of the phenyl rings with dimethylamino groups .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted phenols, amines, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a Bronsted base, accepting protons from donor molecules. It also participates in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,4-bis[(dimethylamino)methyl]-
- Phenol, 2,6-bis[(dimethylamino)methyl]-
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol .
Uniqueness
Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]- is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
6310-64-1 |
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Molecular Formula |
C23H26N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-[bis[4-(dimethylamino)phenyl]methyl]phenol |
InChI |
InChI=1S/C23H26N2O/c1-24(2)19-13-9-17(10-14-19)23(21-7-5-6-8-22(21)26)18-11-15-20(16-12-18)25(3)4/h5-16,23,26H,1-4H3 |
InChI Key |
OGVSVUXBTJFWEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3O |
Origin of Product |
United States |
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